2,4-Difluoro-1-(sulfinylamino)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

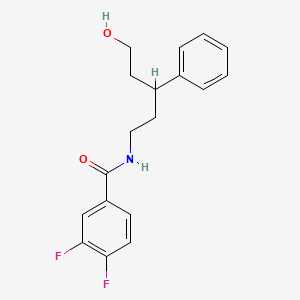

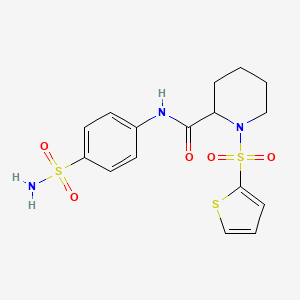

“2,4-Difluoro-1-(sulfinylamino)benzene” is a chemical compound with the molecular formula C6H3F2NOS . It has a molecular weight of 175.16 .

Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-1-(sulfinylamino)benzene” consists of a benzene ring with two fluorine atoms and a sulfinylamino group attached . The exact positions of these groups on the benzene ring are determined by the numbering in the compound’s name .

Scientific Research Applications

Conductance of Molecular Junctions

Research on molecules like benzene-1,4-dithiol assembled onto gold electrodes to form a gold-sulfur-aryl-sulfur-gold system highlights the potential of aromatic compounds with sulfur functionalities in molecular electronics. These systems allow for the direct observation of charge transport through molecules, a fundamental aspect of molecular-scale electronics (Reed et al., 1997).

Synthetic Applications

The study on fluoroalkylative aryl migration using sodium di- and monofluoroalkanesulfinates demonstrates the synthetic versatility of fluoroalkyl radical precursors in organic synthesis. Such methodologies could be adapted for derivatives of 2,4-Difluoro-1-(sulfinylamino)benzene, highlighting its potential role in introducing fluoroalkyl groups in complex organic molecules (He et al., 2015).

Catalysis and Material Science

Fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures have been explored for their use in proton exchange membranes. Such studies indicate the importance of fluorinated aromatic compounds in developing materials with enhanced conductivity and stability, suggesting potential applications for 2,4-Difluoro-1-(sulfinylamino)benzene in fuel cell technology (Kim et al., 2020).

Electrochemical Applications

The electrochemical synthesis of derivatives, such as 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine, showcases the mild and regioselective protocols achievable with sulfinyl-containing compounds. This emphasizes the potential electrochemical applications of 2,4-Difluoro-1-(sulfinylamino)benzene in synthesizing complex organic molecules under benign conditions (Sharafi-kolkeshvandi et al., 2016).

Environmental Remediation

Studies on heat-activated persulfate oxidation of perfluoroalkyl substances in groundwater remediation highlight the role of fluorinated compounds in environmental sciences. Although indirectly related, this suggests avenues for exploring 2,4-Difluoro-1-(sulfinylamino)benzene's potential in environmental applications, such as in the degradation of persistent organic pollutants (Park et al., 2016).

Mechanism of Action

Mode of Action

The presence of the difluorobenzene moiety may also influence the compound’s interaction with its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Difluoro-1-(sulfinylamino)benzene Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

properties

IUPAC Name |

2,4-difluoro-1-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NOS/c7-4-1-2-6(9-11-10)5(8)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCUQXMYNDOKNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=S=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-1-(sulfinylamino)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B2990507.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2990508.png)

![9-(4-ethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990509.png)

![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990514.png)

![6-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2990517.png)

![N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2990522.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2990524.png)